molecular formula C7H13NO3S B2421852 N-(2-hydroxycyclobutyl)cyclopropanesulfonamide CAS No. 2200400-85-5

N-(2-hydroxycyclobutyl)cyclopropanesulfonamide

Cat. No. B2421852
CAS RN: 2200400-85-5
M. Wt: 191.25
InChI Key: QTLVVLNUWLJVLN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-hydroxycyclobutyl)cyclopropanesulfonamide consists of a cyclobutyl ring attached to a cyclopropane ring via a sulfonamide group . The cyclobutyl ring has a hydroxyl group attached to it .

Scientific Research Applications

Organic Synthesis and Drug Intermediates

N-(2-hydroxycyclobutyl)cyclopropanesulfonamide serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions. In drug synthesis, boronic acid compounds (such as CBH-7) play crucial roles. They are used to protect diols, participate in asymmetric synthesis of amino acids, and facilitate Diels–Alder and Suzuki coupling reactions. Additionally, boric acid compounds act as enzyme inhibitors or specific ligand drugs. CBH-7’s stability, low toxicity, and reactivity make it valuable in pharmaceutical research .

Bioactive Nitrosylated and Nitrated Compounds

CBH-7 has been linked to bioactive nitrosylated and nitrated derivatives. Microbial degradation of 2-benzoxazolinone (BOA) produces CBH-7 along with N-(2-hydroxy-5-nitrophenyl) acetamide and N-(2-hydroxy-5-nitrosophenyl)acetamide. These compounds exhibit interesting properties and may find applications in various biological contexts .

Fluorescent Probes and Sensing Applications

Boronic acid compounds, including CBH-7, can act as fluorescent probes. CBH-7 may be utilized to identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. Its ability to respond to microenvironmental changes (such as pH, glucose levels, and ATP) makes it valuable for sensing applications .

Drug Carriers and Controlled Release Systems

Boronic ester bonds, prevalent in CBH-7, are essential for constructing stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes. The formation and rupture of boronic ester bonds under specific conditions allow controlled drug release. CBH-7 contributes to this field by providing a versatile linkage for drug delivery systems .

Biocompatible Materials and Nanotechnology

CBH-7’s simple construction conditions and biocompatibility make it suitable for developing biocompatible materials. Researchers explore its use in polymer micelles, linear-hyperbranched polymers, and mesoporous silica. These materials can encapsulate drugs or therapeutic agents for targeted delivery .

Chemical Biology and Enzyme Studies

Studying CBH-7’s interactions with enzymes and biological systems can reveal insights into its behavior. Researchers investigate its binding properties, enzymatic inhibition, and potential therapeutic applications. CBH-7’s unique structure provides a platform for exploring enzyme-substrate interactions .

properties

IUPAC Name

N-(2-hydroxycyclobutyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c9-7-4-3-6(7)8-12(10,11)5-1-2-5/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLVVLNUWLJVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxycyclobutyl)cyclopropanesulfonamide

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